molecular formula C24H27ClN6O2 B2741522 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898434-67-8

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2741522
CAS No.: 898434-67-8
M. Wt: 466.97
InChI Key: NEPQQMGXAATZIN-UHFFFAOYSA-N
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Description

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H27ClN6O2 and its molecular weight is 466.97. The purity is usually 95%.
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Biological Activity

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule with potential applications in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClN4O2C_{22}H_{19}ClN_{4}O_{2} with a molecular weight of approximately 399.87 g/mol. The structure features a chlorophenyl isoxazole moiety linked to a piperazinyl pyridazine segment, indicating potential interactions with various biological targets.

Research indicates that compounds containing isoxazole and piperazine derivatives often exhibit significant biological activities, primarily through modulation of neurotransmitter systems and enzyme inhibition. The specific mechanisms for this compound may involve:

  • Inhibition of Cholinesterases : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in regulating acetylcholine levels in the nervous system. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
  • Interaction with G Protein-Coupled Receptors (GPCRs) : Given the structural features, this compound may interact with various GPCRs, influencing signaling pathways related to mood, cognition, and neuroprotection .

In Vitro Studies

A range of in vitro studies has assessed the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Isoxazole DerivativeAChE Inhibition1.6 g/L
Piperazine AnalogBuChE Inhibition2.9 g/L
Pyridazine CompoundGPCR ModulationNot specified

These studies suggest that the compound could possess significant inhibitory activity against cholinesterases, which is crucial for therapeutic applications in neurodegenerative diseases.

Case Studies and Research Findings

  • Cholinesterase Inhibition : A study demonstrated that similar isoxazole derivatives effectively inhibited AChE, resulting in increased levels of acetylcholine in synaptic clefts. This mechanism is beneficial for cognitive enhancement in Alzheimer's models .
  • Neuroprotective Effects : Research indicates that piperazine derivatives can exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential applications for treating neurodegenerative disorders .
  • Antidepressant Activity : Some studies have indicated that compounds with similar structures may exhibit antidepressant-like effects through serotonin receptor modulation, highlighting their potential as mood stabilizers .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Compounds like this often require thorough toxicological evaluations to ascertain their safety profiles before clinical applications. Preliminary data on similar compounds indicate moderate toxicity profiles, necessitating further investigation into their pharmacokinetics and long-term effects.

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN6O2/c1-17-22(23(28-33-17)18-7-3-4-8-19(18)25)24(32)31-15-13-30(14-16-31)21-10-9-20(26-27-21)29-11-5-2-6-12-29/h3-4,7-10H,2,5-6,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPQQMGXAATZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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